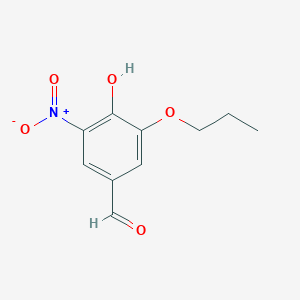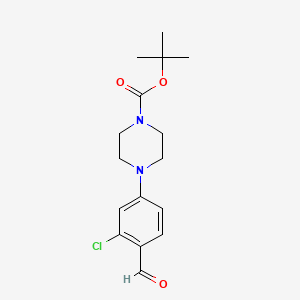![molecular formula C13H18ClFN2 B1425587 {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1275986-99-6](/img/structure/B1425587.png)
{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine
Vue d'ensemble
Description
{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine is a chemical compound that features a piperidine ring substituted with a chlorofluorophenyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorofluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a chlorofluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methanamine
- {1-[(2-Fluorophenyl)methyl]piperidin-3-yl}methanamine
- {1-[(2-Bromophenyl)methyl]piperidin-3-yl}methanamine
Uniqueness
{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to certain targets and improve its pharmacokinetic properties compared to similar compounds with only one halogen substitution.
Propriétés
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17/h1,4-5,10H,2-3,6-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYCAZKOJAQSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425505.png)
![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)


methyl}-2-phenyldiazene](/img/structure/B1425510.png)

![3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile](/img/structure/B1425516.png)

![(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime](/img/structure/B1425518.png)





